molecular formula C13H13BrN2O2 B5797946 N-(4-bromo-2-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide

N-(4-bromo-2-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide

Cat. No. B5797946
M. Wt: 309.16 g/mol
InChI Key: FBFCGHQUOBZZPI-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide, also known as BRD0705, is a small molecule compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

N-(4-bromo-2-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide works by inhibiting the activity of BRD9, a protein that is involved in the regulation of gene expression. BRD9 is a member of the bromodomain and extraterminal (BET) protein family, which plays a critical role in the transcriptional regulation of genes. By inhibiting the activity of BRD9, this compound can alter the expression of genes that are involved in various cellular processes, including cell growth, differentiation, and survival.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, it has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-bromo-2-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide in lab experiments is its selectivity for BRD9, which allows for the specific targeting of this protein. This can help to reduce off-target effects and improve the accuracy of the results. However, one limitation of using this compound is its relatively low potency, which may require higher concentrations to achieve the desired effects. In addition, the synthesis of this compound can be challenging and time-consuming, which may limit its availability for research purposes.

Future Directions

There are several future directions for research on N-(4-bromo-2-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide. One area of focus is the development of more potent analogs of this compound that can be used at lower concentrations. Another area of research is the identification of additional therapeutic applications for this compound, particularly in the treatment of neurological disorders. Finally, further research is needed to better understand the mechanism of action of this compound and its effects on gene expression in different cell types.

Synthesis Methods

The synthesis of N-(4-bromo-2-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide involves a multi-step process that includes the reaction of 4-bromo-2-methylbenzoic acid with thionyl chloride to form 4-bromo-2-methylbenzoyl chloride. This intermediate is then reacted with 3,5-dimethylisoxazole-4-carboxamide in the presence of triethylamine to yield this compound. The final product is obtained through a purification process using column chromatography.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has been identified as a selective inhibitor of the protein BRD9, which is involved in the regulation of gene expression. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been found to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, this compound has been shown to have neuroprotective effects, suggesting its potential use in the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2/c1-7-6-10(14)4-5-11(7)15-13(17)12-8(2)16-18-9(12)3/h4-6H,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFCGHQUOBZZPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2=C(ON=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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